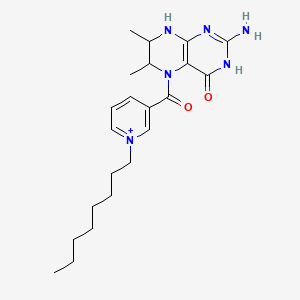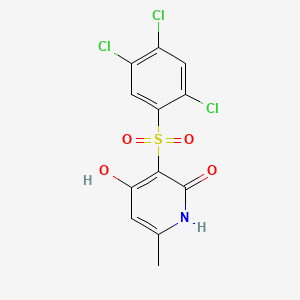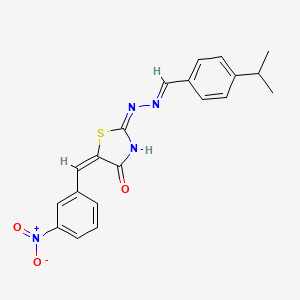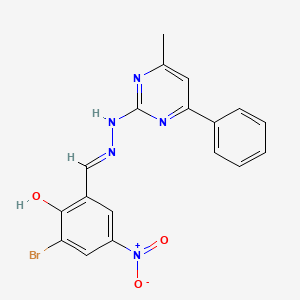
N'-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide is a chemical compound with the molecular formula C12H16N2OS It is known for its unique structure, which includes a naphthalene ring system and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide typically involves the reaction of 2-naphthalenethiol with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The naphthalene ring system allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted naphthalene derivatives.
Scientific Research Applications
N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenethiol: A precursor in the synthesis of N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide.
Naphthalene derivatives: Compounds with similar naphthalene ring systems but different functional groups.
Uniqueness
N’-hydroxy-2-(5,6,7,8-tetrahydro-2-naphthalenylsulfanyl)ethanimidamide is unique due to its combination of a naphthalene ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N'-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)ethanimidamide |
InChI |
InChI=1S/C12H16N2OS/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h5-7,15H,1-4,8H2,(H2,13,14) |
InChI Key |
KDMPGNUFUYIDEW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)SC/C(=N\O)/N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)SCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B13381734.png)
![(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13381759.png)

![1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate](/img/structure/B13381769.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13381772.png)
![N-(4-chlorophenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13381775.png)
![N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-diphenylguanidine](/img/structure/B13381776.png)


![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381785.png)



